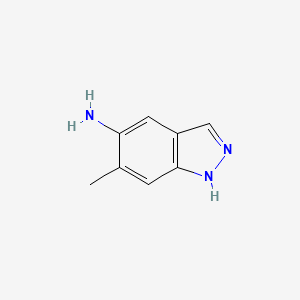
N-(6-quinolinyl)thiourea
Vue d'ensemble
Description
N-(6-quinolinyl)thiourea, also known as (quinolin-6-yl)thiourea, is a compound with the molecular formula C10H9N3S . It has a molecular weight of 203.27 . The compound is a solid and has a melting point between 215 - 217°C .
Synthesis Analysis
N-(6-quinolinyl)thiourea can be synthesized by the reaction of 3-aminoquinoline and corresponding isothiocyanates . The reaction yields a series of novel quinolinyl thiourea analogues with different substitutions .Molecular Structure Analysis
The molecular structure of N-(6-quinolinyl)thiourea involves a quinoline moiety and a thiourea group . The compound’s InChI code is 1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) .Chemical Reactions Analysis
Thiourea, the parent compound of N-(6-quinolinyl)thiourea, has been found to form intermolecular hydrogen bond interactions with water molecules . The nature of these interactions has been investigated using RDG and AIM methods .Physical And Chemical Properties Analysis
N-(6-quinolinyl)thiourea is a solid with a melting point between 215 - 217°C . Its molecular weight is 203.27 . The compound’s InChI code is 1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) .Applications De Recherche Scientifique
Antibacterial Properties
Thiourea derivatives, including “N-(6-quinolinyl)thiourea”, have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Antioxidant Properties
These compounds have also been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Properties
“N-(6-quinolinyl)thiourea” and its derivatives have shown potential in the field of oncology due to their anticancer properties . They could be used in the development of new cancer therapies.
Anti-inflammatory Properties
Thiourea derivatives have been found to exhibit anti-inflammatory properties . This suggests that they could be used in the treatment of inflammatory diseases.
Anti-Alzheimer Properties
Research has shown that thiourea derivatives have anti-Alzheimer properties . This suggests that they could be used in the development of drugs for the treatment of Alzheimer’s disease.
Antituberculosis Properties
Thiourea derivatives have been found to have antituberculosis properties . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.
Antimalarial Properties
“N-(6-quinolinyl)thiourea” and its derivatives have been found to exhibit antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs.
Urease Inhibition
The N,N-disubstituted thiourea scaffold with N-methyl quinolone system exhibited the most potent urease inhibitor activity . This suggests that “N-(6-quinolinyl)thiourea” could be used in the development of drugs for the treatment of diseases related to urease activity.
Mécanisme D'action
Target of Action
N-(6-quinolinyl)thiourea is a biochemical compound used in proteomics research . .
Pharmacokinetics
A study on thiourea-based antivirals, which are organosulfur chemical compounds like n-(6-quinolinyl)thiourea, provides some insights into the pharmacokinetics of such compounds . The study discusses the metabolism, bioavailability, and distribution of thiourea derivatives to organs of rats .
Safety and Hazards
The safety data sheet for thiourea, a related compound, indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child . Precautions include obtaining special instructions before use, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
Orientations Futures
Research on N-(6-quinolinyl)thiourea and related compounds is ongoing. For instance, a series of novel quinolinyl thiourea analogues were synthesized and their inhibitory effect on mushroom tyrosinase and free radical scavenging activity were evaluated . This suggests potential future directions in the design of efficient tyrosinase inhibitors .
Propriétés
IUPAC Name |
quinolin-6-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSGRJLTPVPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363211 | |
| Record name | quinolin-6-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-quinolinyl)thiourea | |
CAS RN |
860621-04-1 | |
| Record name | N-6-Quinolinylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860621-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | quinolin-6-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
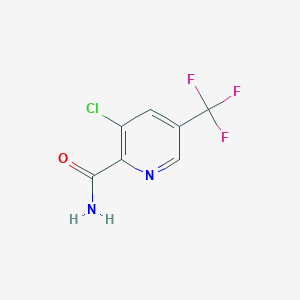
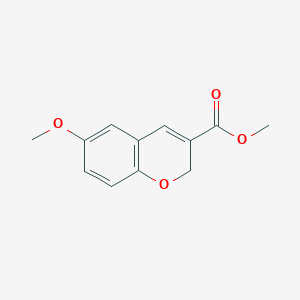
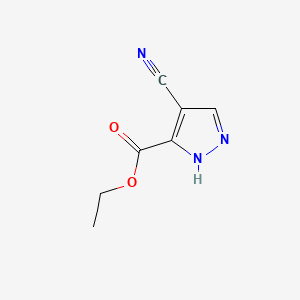

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)
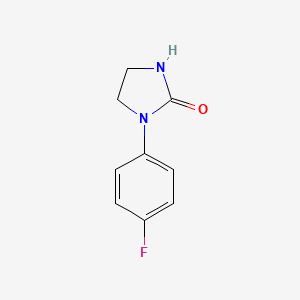
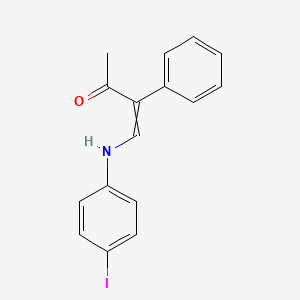
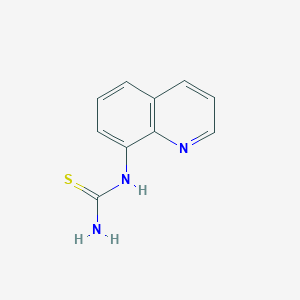
![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)
![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)
